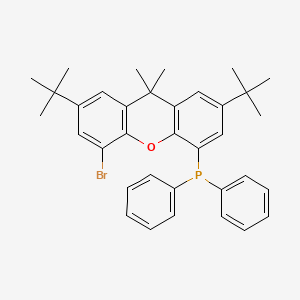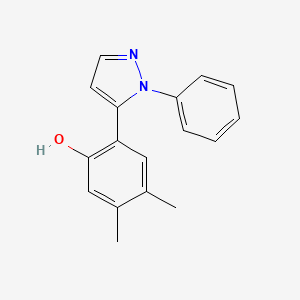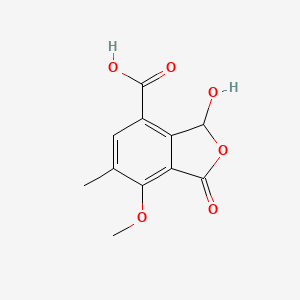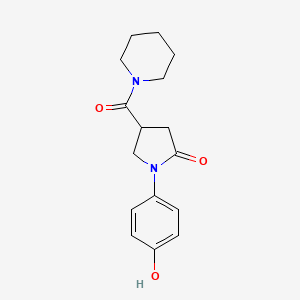
Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro group and a methyl ester group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride. The resulting intermediate is then treated with methanol to form the methyl ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous media.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced pyrazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.
Materials Science: The compound is used in the development of advanced materials such as polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloro and ester groups can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-chloro-2-(1H-pyrazol-4-yl)acetate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate: Has an ethyl ester group instead of a methyl ester.
2-Chloro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: The ester group is replaced by a carboxylic acid.
Uniqueness
Methyl 2-chloro-2-(1-methyl-1H-pyrazol-4-yl)acetate is unique due to the presence of both a chloro group and a methyl ester group, which can influence its reactivity and biological activity. The methyl group on the pyrazole ring can also affect the compound’s electronic properties and interactions with biological targets.
Propiedades
Fórmula molecular |
C7H9ClN2O2 |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
methyl 2-chloro-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C7H9ClN2O2/c1-10-4-5(3-9-10)6(8)7(11)12-2/h3-4,6H,1-2H3 |
Clave InChI |
GWAMSAVQYYPRSC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


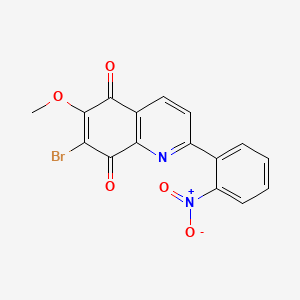

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
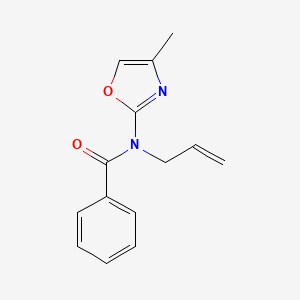
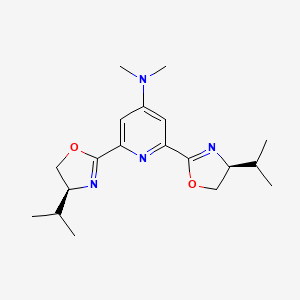
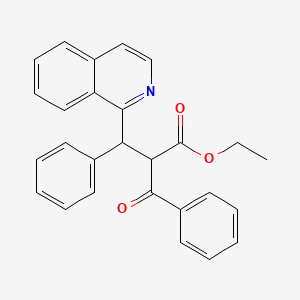

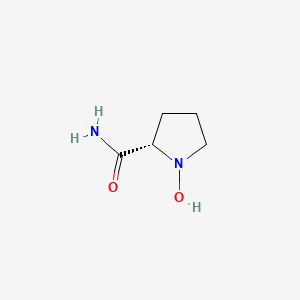
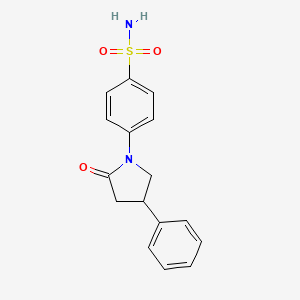
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
